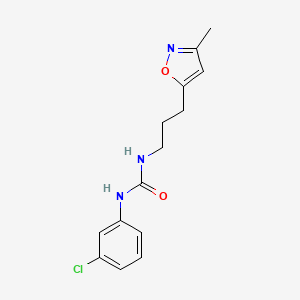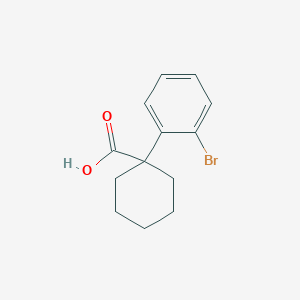![molecular formula C11H14Cl2N2S B2587422 1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 2309711-94-0](/img/structure/B2587422.png)
1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the CAS Number: 2445784-08-5 . It has a molecular weight of 260.17 .
Synthesis Analysis
The synthesis of benzothiazole compounds, which includes “1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride”, often involves the condensation of 2-aminobenzenethiols with aldehydes, ketones, acids, or acyl chlorides . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3.2ClH/c12-7-11-13-9-3-1-2-4-10(9)14(11)8-5-6-8;;/h1-4,8H,5-7,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
The chemical reactions involving benzothiazole compounds are diverse. For instance, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate can give various N-benzothiazol-2-yl-amides selectively in good yields through C(sp2)-H functionalization and C-S bond formation .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antiviral Research
The compound’s structural features suggest potential antiviral activity. Researchers have investigated its effects against specific viruses, including RNA viruses like influenza and coronaviruses. Preliminary studies indicate that it may interfere with viral replication or entry mechanisms, making it a candidate for further exploration in antiviral drug development .
Neuropharmacology and CNS Disorders
Given its imidazole-based structure, this compound could influence neurotransmitter systems. Researchers have studied its impact on GABAergic and glutamatergic pathways, which are relevant to central nervous system (CNS) disorders such as anxiety, depression, and epilepsy. Investigating its binding affinity to specific receptors (e.g., GABA-A receptors) may yield insights for drug design .
Cancer Therapy
Compounds with cyclopropyl moieties often exhibit interesting biological activities. In the context of cancer research, this compound might be evaluated for its potential as an anticancer agent. Researchers could explore its effects on cell proliferation, apoptosis, and tumor growth inhibition. Mechanistic studies would be crucial to understand its mode of action .
Enzyme Inhibition
Imidazole derivatives often interact with enzymes due to their nitrogen-rich heterocyclic rings. Researchers could investigate whether this compound inhibits specific enzymes involved in disease pathways. For instance, targeting enzymes related to inflammation, metabolic disorders, or infectious diseases could be a fruitful avenue for exploration .
Materials Science and Coordination Chemistry
Beyond biological applications, this compound’s unique structure could be relevant in materials science. Researchers might explore its coordination chemistry, crystallography, and potential use as a ligand in metal complexes. Such studies could lead to novel materials with specific properties .
Photopharmacology and Optogenetics
Imidazole-based compounds can be modified to respond to light (photopharmacology). Researchers could explore derivatives of this compound that undergo photoisomerization upon light exposure. Such molecules could be used in optogenetics, allowing precise control of cellular processes in living organisms .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . In the future, the synthesis of benzothiazoles could be related to green chemistry from condensation of 2-aminobenzenethiols with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Eigenschaften
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10;;/h1-4H,5-7,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZWESWUWDZWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC3=CC=CC=C3S2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-Benzothiazol-2-yl)cyclopropyl]methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol](/img/structure/B2587339.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587342.png)

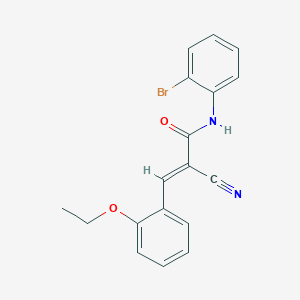
![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)
![2-Methyl-4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)

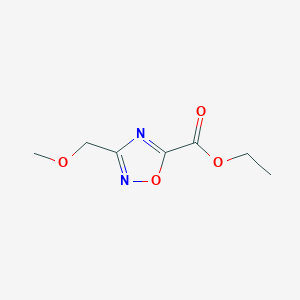
![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)
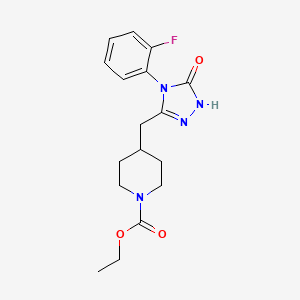
![N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2587358.png)
